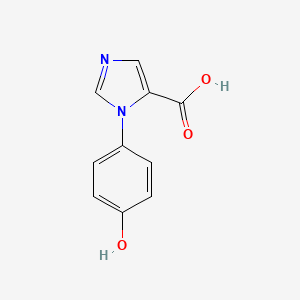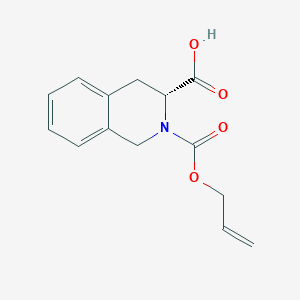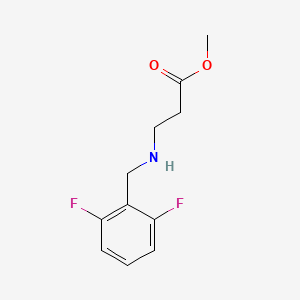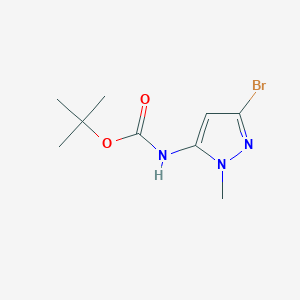
Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate typically involves the following steps:
Starting Material: The synthesis begins with 1-methyl-1H-pyrazol-5-amine.
Bromination: The amine group is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Carbamoylation: The brominated product is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products like azides or thiocyanates are formed.
Oxidation Products: Oxidation can lead to the formation of hydroxylated derivatives.
Reduction Products: Reduction typically yields amine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
- Tert-butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate
- Tert-butyl (3-iodopropyl)carbamate
- Tert-butyl (3-azidopropyl)carbamate
Comparison:
- Uniqueness: Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate is unique due to the presence of the bromine atom at the 3-position of the pyrazole ring, which imparts distinct reactivity and potential biological activity.
- Reactivity: The bromine atom makes it more reactive in nucleophilic substitution reactions compared to its iodinated or azidated counterparts.
- Applications: While similar compounds may have overlapping applications, the specific structure of this compound makes it particularly useful in certain synthetic and biological contexts .
Propiedades
Fórmula molecular |
C9H14BrN3O2 |
|---|---|
Peso molecular |
276.13 g/mol |
Nombre IUPAC |
tert-butyl N-(5-bromo-2-methylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H,11,14) |
Clave InChI |
HXEXUMSODQNDQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=NN1C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13505633.png)

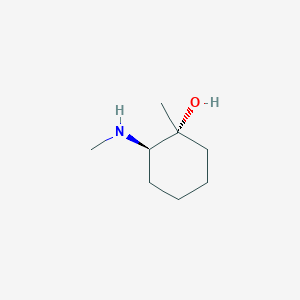
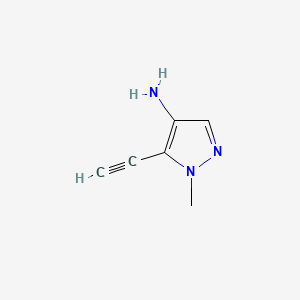
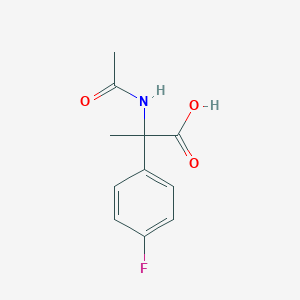
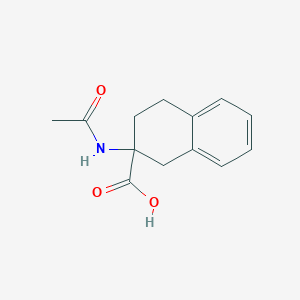


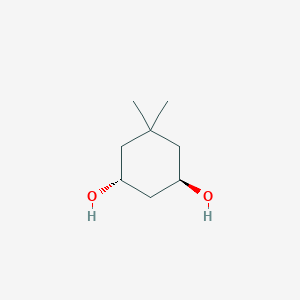
![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)

